(+)-Penbutolol - 38363-41-6

(+)-Penbutolol

Catalog Number: EVT-403272
CAS Number: 38363-41-6
Molecular Formula: C18H29NO2
Molecular Weight: 291.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(+)-Penbutolol is an aromatic ether.
Overview

(+)-Penbutolol is a non-selective beta-adrenergic antagonist primarily used for the management of hypertension. It is classified as a beta-blocker, which works by blocking the effects of adrenaline on beta-adrenergic receptors in the heart and vascular system, leading to decreased heart rate and blood pressure. The compound is recognized for its partial agonist activity at these receptors, providing a unique profile among beta-blockers.

Source

Penbutolol was first synthesized in the 1970s and has been marketed under various brand names, including Levatol. It is derived from 2-cyclopentylphenol, which serves as a precursor in its synthesis. The compound's chemical structure is characterized by a phenolic ring and an aliphatic amine, contributing to its pharmacological properties .

Classification
  • Chemical Class: Beta-adrenergic antagonist
  • IUPAC Name: (S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
  • Molecular Formula: C₁₈H₂₉NO₂
  • Molar Mass: 291.435 g/mol .
Synthesis Analysis

Methods

The synthesis of (+)-penbutolol can be achieved through several methods, including:

Technical Details

The synthesis typically involves:

  • Transesterification: Converting chlorohydrin into the desired penbutolol form.
  • Chromatographic Purification: High-performance liquid chromatography is often employed to isolate and purify the final product.
Molecular Structure Analysis

Structure

(+)-Penbutolol features a complex molecular architecture characterized by:

  • A cyclopentyl group attached to a phenolic structure.
  • An aliphatic amine group contributing to its pharmacological activity.

Data

  • 3D Structure: The three-dimensional conformation of penbutolol can be visualized using molecular modeling software.
  • SMILES Notation: Cc1ccccc1CC(C(=O)N(C(C)C)C(C)C)O .
Chemical Reactions Analysis

Reactions

(+)-Penbutolol undergoes various chemical reactions typical for beta-blockers, including:

  • Acid-base reactions: Involving the amine group.
  • Esterification: Potentially forming esters with carboxylic acids.

Technical Details

The reactivity of (+)-penbutolol can be influenced by its functional groups, allowing for modifications that may enhance its pharmacological properties or alter its solubility profiles.

Mechanism of Action

Process

The mechanism of action of (+)-penbutolol involves:

  1. Beta-Adrenergic Receptor Binding: It binds to both beta-1 and beta-2 adrenergic receptors, inhibiting their activation by catecholamines like adrenaline.
  2. Decreased Cardiac Output and Heart Rate: This results in reduced heart rate and myocardial contractility, leading to lower blood pressure.
  3. Partial Agonism: As a partial agonist, it prevents excessive bradycardia while still exerting antihypertensive effects .

Data

Pharmacodynamic studies indicate that penbutolol effectively reduces cardiac output and renin release, contributing to its therapeutic efficacy in hypertension management.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and organic solvents
  • Melting Point: Approximately 90–92 °C .

Chemical Properties

  • pKa: The pKa value indicates its ionization state at physiological pH.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
Applications

Scientific Uses

(+)-Penbutolol is primarily utilized in clinical settings for:

  • Hypertension Management: Effective in treating mild to moderate hypertension.
  • Research Applications: Used in studies investigating beta-adrenoceptor activity and interactions with serotonin receptors .

Additionally, ongoing research explores its potential roles in treating anxiety disorders and other cardiovascular conditions due to its unique pharmacological profile.

Introduction to (+)-Penbutolol in Contemporary Pharmacological Research

Historical Development and Classification as a β-Adrenergic Blocker

The development of penbutolol emerged from systematic efforts to refine the pharmacological profile of early non-selective β-blockers. Synthesized in the late 1970s, it represented an evolution from Sir James Black's pioneering compound propranolol (the first clinically successful β-blocker) by incorporating intrinsic sympathomimetic activity (ISA) within a non-selective antagonist framework [1] [3]. Approved by the FDA in 1987 and marketed as Levatol®, it was classified as a second-generation β-adrenergic blocker distinguished by: [7]

  • Non-selective antagonism: Equipotent blockade of both β₁ (cardiac) and β₂ (vascular/bronchial) adrenergic receptors (Table 1)
  • Moderate partial agonist activity: Ability to weakly stimulate β-receptors in the absence of catecholamines [1] [2]
  • Favorable pharmacokinetics: High oral bioavailability (>90%) and ~5 hour elimination half-life enabling once-daily dosing [7] [9]

This pharmacological profile positioned penbutolol primarily for hypertension management, leveraging its ISA to mitigate excessive bradycardia – a limitation of pure antagonists like propranolol [2] [6]. Its subsequent market withdrawal (US, 2015) was unrelated to safety concerns but reflected shifting therapeutic preferences toward cardioselective β-blockers and renin-angiotensin system inhibitors [7].

Table 1: Classification of Penbutolol Among β-Adrenergic Blockers [1] [6] [10]

Classification ParameterPenbutolol PropertiesRepresentative Comparators
Receptor SelectivityNon-selective (β₁=β₂)Propranolol (non-selective), Atenolol (β₁-selective)
Intrinsic Sympathomimetic Activity (ISA)Moderate partial agonistPindolol (strong ISA), Propranolol (no ISA)
Additional Receptor ActionsNoneCarvedilol (α₁-blockade), Labetalol (α₁-blockade)
Stereochemical FormulationRacemic mixtureTimolol (single enantiomer), Atenolol (racemate)

Significance of Stereochemistry in β-Blocker Efficacy and Selectivity

Penbutolol exists as a racemate containing equal proportions of (+)-(R)- and (–)-(S)-enantiomers. Its chiral center resides at the carbon bearing the secondary alcohol within the aryloxyaminopropanol pharmacophore – a structural feature shared with most β-blockers. Crucially, the (–)-(S)-enantiomer exhibits >100-fold higher β-receptor affinity than its (+)-(R)-counterpart, governed by strict stereochemical requirements for receptor binding [10]. The molecular basis for this enantioselectivity involves a three-point attachment model at the receptor: [10]

  • Ionic interaction: Protonated amine with Asp113 residue
  • Hydrogen bonding: Hydroxyl group with Ser165/Ser168
  • Aromatic stacking: Substituted phenyl ring with Phe290/Tyr309

The (S)-configuration optimally aligns these functional groups within the orthosteric binding pocket of β-adrenergic receptors. Consequently, penbutolol's racemic nature means <50% of the administered dose contributes meaningfully to β-blockade. This stereospecificity extends to its ISA, where (–)-(S)-penbutolol acts as a partial agonist, while (+)-(R)-penbutolol is pharmacologically inert at therapeutic concentrations [10]. For aryloxyaminopropanol-based β-blockers like penbutolol, the eutomeric (active) configuration is (S), contrasting with arylethanolamine blockers (e.g., sotalol) where (R) denotes the active enantiomer [10].

Table 2: Stereochemical Determinants of β-Blocker Activity [10]

Chemical SubclassEutomer ConfigurationEutomer/Distomer Activity RatioKey Binding Interactions
Aryloxyaminopropanols(Penbutolol, Propranolol)(–)-(S)50-500:1Ionic: Asp113H-bond: Ser165/Ser168Van der Waals: Phe290/Tyr309
Arylethanolamines(Sotalol, Pronethalol)(–)-(R)10-100:1Ionic: Asp113H-bond: Asn310π-π: Phe290
Dual-Action Blockers(Labetalol)Varies by receptor(α-blockade: R,R; β-blockade: S,R)ComplexDifferential engagement of α vs. β sites

Research Gaps and Objectives in Enantiomer-Specific Pharmacodynamics

Despite recognition of stereochemical influences, substantial knowledge gaps persist regarding (+)-penbutolol specifically:

  • Receptor Profiling: Does (+)-penbutolol interact with non-adrenergic targets (e.g., 5-HT receptors, ion channels) at clinically relevant concentrations? Limited evidence suggests racemic penbutolol exhibits serotonin 5-HT₁A/5-HT₁B antagonism, but enantiomeric contributions are uncharacterized [7] [10].
  • Functional Selectivity: Could (+)-penbutolol exhibit biased signaling at β-receptors? Modern assays assessing G-protein vs. β-arrestin pathway activation remain unapplied to enantiopure forms.
  • Metabolic Chiral Inversion: Does unidirectional metabolic conversion between enantiomers occur in humans? Hepatic CYP2D6 demonstrates enantioselective metabolism for some β-blockers, but penbutolol's major oxidative pathway remains undefined [7] [9].
  • Cardiovascular Effects: Does (+)-penbutolol modulate myocardial contractility or vascular tone through off-target mechanisms? Isolated tissue studies using enantiopure material are lacking.

Contemporary research objectives therefore prioritize:

  • Synthesis and purification of gram-scale (+)-penbutolol free from (–)-contamination
  • Enantioselective receptor binding assays across adrenergic and non-adrenergic targets
  • Functional characterization in cellular systems expressing human receptor isoforms
  • Pharmacokinetic studies comparing distribution and metabolism of individual enantiomers [10]

Addressing these gaps promises insights beyond penbutolol itself, informing rational design of stereochemically optimized adrenergic therapeutics.

Properties

CAS Number

38363-41-6

Product Name

(+)-Penbutolol

IUPAC Name

(2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m1/s1

InChI Key

KQXKVJAGOJTNJS-OAHLLOKOSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC=C1C2CCCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.